1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
Descripción
This compound features a piperidine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group and a piperazine ring linked to a 6-(trifluoromethyl)pyridin-2-yl moiety. Its structural complexity combines heterocyclic systems (piperidine, piperazine, benzodioxin) and a trifluoromethylpyridine group, which are pharmacologically significant. The benzodioxin moiety is associated with improved bioavailability and receptor affinity, as seen in alpha-adrenoceptor antagonists like doxazosin . The trifluoromethyl group enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O2/c25-24(26,27)22-6-3-7-23(28-22)31-14-12-30(13-15-31)18-8-10-29(11-9-18)16-19-17-32-20-4-1-2-5-21(20)33-19/h1-7,18-19H,8-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICWYUEYMGGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. The structure incorporates a dihydrobenzo[d][1,4]dioxin moiety, which is known for various biological effects, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound can be broken down into key structural components:
- Dihydrobenzo[b][1,4]dioxin : A bicyclic compound known for its diverse biological activities.
- Piperidine and Piperazine Rings : These nitrogen-containing heterocycles are frequently found in pharmacologically active compounds, contributing to receptor binding and activity.
Molecular Formula and Weight
- Molecular Formula : C20H25F3N4O2
- Molecular Weight : 396.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant affinity for adrenergic receptors, particularly the alpha(2)-adrenoceptors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating noradrenergic signaling pathways .
Anticancer Potential
Preliminary studies indicate that compounds containing the dihydrobenzo[b][1,4]dioxin scaffold may possess anticancer properties. The mechanism involves inhibition of critical enzymes related to cancer cell proliferation and survival. Specifically, these compounds have been shown to affect:
- Histone Deacetylases (HDAC) : Inhibition of HDAC can lead to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis .
- Thymidylate Synthase : Targeting this enzyme can disrupt DNA synthesis in rapidly dividing cancer cells .
Study 1: Alpha(2)-Adrenoceptor Antagonism
In a series of experiments involving substituted piperidine derivatives, one specific compound demonstrated high binding affinity for alpha(2)-adrenoceptors. This study highlighted the potential for developing novel treatments for neurodegenerative diseases by enhancing noradrenergic transmission .
Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of dihydrobenzo[b][1,4]dioxin derivatives revealed promising results against several cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, showing that certain modifications to the piperidine ring significantly enhanced anticancer activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H25F3N4O2 |
| Molecular Weight | 396.44 g/mol |
| Solubility | Soluble in DMSO |
| Target Receptors | Alpha(2)-adrenoceptors |
| Anticancer Targets | HDAC, Thymidylate Synthase |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes structural analogs and their pharmacological relevance:
Pharmacological and Functional Insights
- Receptor Selectivity: The target compound’s trifluoromethylpyridine group may enhance selectivity for CNS receptors compared to dichlorophenylpiperazine derivatives (e.g., ’s compound 7o), which target peripheral dopamine D3 receptors . Compound 33g () shares the benzodioxin-piperidine fragment with the target compound but lacks the trifluoromethylpyridine group. Its alpha-2 adrenoceptor antagonism suggests the benzodioxin-piperidine scaffold is critical for central noradrenergic activity .
- Metabolic Stability: The trifluoromethyl group in the target compound likely improves metabolic resistance compared to non-fluorinated analogs like the doxazosin intermediate (), which requires structural modifications for prolonged efficacy .
- Antioxidant vs.
Key Research Findings and Implications
- Alpha-Adrenoceptor Antagonism: The benzodioxin-piperidine scaffold (shared with Compound 33g) is pivotal for alpha-2 receptor binding, while the trifluoromethylpyridine group may fine-tune selectivity over alpha-1 receptors .
- CNS Applications: Piperidine derivatives () are extensively studied for CNS activity, suggesting the target compound could address neurodegenerative diseases via noradrenergic modulation .
- Synthetic Feasibility : Challenges in purifying benzodioxin intermediates () may necessitate advanced chromatography techniques, impacting scalability .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine and piperazine cores. Key steps include:
- N-alkylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl chloride with piperidin-4-yl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions : Introducing the 6-(trifluoromethyl)pyridin-2-yl group via Buchwald-Hartwig amination or nucleophilic substitution, using palladium catalysts for cross-coupling .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product .
Q. Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent side reactions during coupling steps.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Adjust solvent polarity (e.g., DMF for solubility vs. acetonitrile for stability) to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on piperidine/piperazine rings. Key signals include:
- Piperazine N–CH₂ protons at δ 2.5–3.5 ppm.
- Trifluoromethyl (CF₃) group splitting patterns in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peaks) .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1650–1750 cm⁻¹) and C–F bonds (~1100–1250 cm⁻¹) .
Validation : Cross-reference spectral data with computational predictions (DFT or molecular modeling) .
Q. What in vitro assays are appropriate for initial biological screening?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or GPCRs (e.g., dopamine receptors) due to the piperazine/trifluoromethylpyridine motifs .
- Cellular Viability Assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for receptor affinity quantification) .
Q. Experimental Design :
- Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations).
- Use triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, buffer pH) .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to confirm target engagement .
Case Example : If one study reports potent kinase inhibition while another shows no activity, test the compound against purified kinase isoforms under standardized ATP concentrations .
Q. What computational strategies predict the compound’s binding mode to targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., dopamine D3 receptor) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100+ ns trajectories .
- Free Energy Calculations : Apply MM/PBSA or FEP+ to estimate binding affinities .
Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of key residues) .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with:
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using MOE or Phase .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
Example SAR Finding : Trifluoromethyl groups at the pyridine 6-position enhance metabolic stability but reduce solubility .
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